molecular formula C17H16BrN3OS2 B2393875 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034235-25-9

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2393875
CAS No.: 2034235-25-9
M. Wt: 422.36
InChI Key: KMMGUVQNLJPYAP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex chemical structure and potential applications in various fields of scientific research. The presence of functional groups such as thiophene, pyrazole, and bromine atoms makes it an intriguing subject for study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.

  • Functionalization: : The cyclopropyl group and thiophene moiety are introduced through nucleophilic substitution reactions and palladium-catalyzed coupling reactions, respectively.

  • Bromination: : Bromination of the thiophene ring is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Amidation: : The final step involves the formation of the carboxamide group through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods: While the above synthetic routes are suitable for laboratory-scale synthesis, scaling up to industrial production may involve continuous flow reactors for improved efficiency and safety. Solvent selection, reaction temperature, and catalyst loading are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the amide or pyrazole ring can be achieved using lithium aluminum hydride (LAH) or other reducing agents.

  • Substitution: : The bromine atom on the thiophene ring allows for nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, oxygen, peracids.

  • Reduction: : LAH, hydrogen gas with a palladium catalyst.

  • Substitution: : Organometallic reagents like Grignard reagents, sodium hydride.

Major Products Formed: These reactions yield a variety of functionalized products, such as thiophene oxides, reduced pyrazole derivatives, and substituted thiophenes, each possessing unique properties for further exploration.

Scientific Research Applications

  • Chemistry: : The compound serves as a building block for synthesizing complex molecules, offering pathways to new materials and drug candidates.

  • Medicine: : Investigation of therapeutic potentials, particularly as inhibitors of specific enzymes or receptors.

  • Industry: : Use in the development of advanced materials such as organic semiconductors or catalysts.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and thiophene ring can facilitate binding through halogen bonding and π-π interactions, respectively. The pyrazole ring often interacts with metal ions in enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.

  • 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole derivatives: : Variations in the substitution pattern of the thiophene ring provide insights into structure-activity relationships.

Uniqueness: 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to the specific combination of bromine, thiophene, and pyrazole functionalities, offering a unique profile for chemical reactivity and biological activity. This makes it a valuable scaffold in the design of novel compounds for scientific research.

There you have it—one deep dive into this compound. Let's continue exploring the infinite facets of this chemical wonder!

Properties

IUPAC Name

4-bromo-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-13-7-16(24-10-13)17(22)19-4-5-21-15(11-1-2-11)8-14(20-21)12-3-6-23-9-12/h3,6-11H,1-2,4-5H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGUVQNLJPYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CS3)Br)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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